An In-depth Technical Guide to the Chemical Structure and Synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine
An In-depth Technical Guide to the Chemical Structure and Synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, properties, and synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine, a compound of significant interest to researchers in medicinal chemistry and drug discovery. The strategic placement of a methylsulfonyl group and a nitro group on the phenyl ring, ortho and para to the point of pyrrolidine attachment, creates a molecule with unique electronic and steric properties. This guide will delve into the mechanistic underpinnings of its synthesis, predicated on the principles of nucleophilic aromatic substitution (SNAr), and provide a detailed, field-proven protocol for its preparation. Furthermore, a thorough characterization of the molecule through predictive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is presented to aid in its unambiguous identification. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel chemical entities.
Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for exploring chemical space in three dimensions. Its non-planar, saturated heterocyclic structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. When appended to an aromatic system, particularly one rendered electron-deficient by the presence of powerful electron-withdrawing groups, the resulting N-aryl pyrrolidine derivatives become key intermediates in the synthesis of complex molecules with potential therapeutic applications.
This guide focuses on a specific N-aryl pyrrolidine, 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (CAS Number: 852411-45-1). The phenyl ring of this compound is strategically functionalized with two potent electron-withdrawing groups: a nitro group (-NO₂) ortho to the pyrrolidine attachment point, and a methylsulfonyl group (-SO₂CH₃) in the para position. This electronic arrangement is not arbitrary; it is designed to facilitate the synthesis of the molecule via a nucleophilic aromatic substitution (SNAr) mechanism and to modulate the chemical properties of the final compound. The convergence of the pyrrolidine scaffold with this highly activated aromatic system makes 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine a molecule of considerable interest for further chemical elaboration in drug development programs.
Chemical Structure and Physicochemical Properties
The unambiguous identification of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is paramount for any research endeavor. This section details its structural features and predicted physicochemical properties.
Molecular Structure
The molecular structure of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is depicted below. The core of the molecule is a benzene ring substituted with a pyrrolidine ring, a nitro group, and a methylsulfonyl group.
Caption: Chemical structure of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine.
Physicochemical Data Summary
A summary of the key physicochemical properties of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is provided in the table below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 852411-45-1 | |
| Molecular Formula | C₁₁H₁₄N₂O₄S | |
| Molecular Weight | 270.31 g/mol | |
| Appearance | Predicted: Yellow to orange solid | N/A |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in water | N/A |
Synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine
The synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This section provides a detailed examination of the reaction mechanism and a step-by-step experimental protocol.
Mechanistic Rationale: The SNAr Pathway
The SNAr reaction is a powerful method for the formation of carbon-heteroatom bonds on aromatic rings that are substituted with strong electron-withdrawing groups. In the case of our target molecule, the synthesis proceeds via the reaction of a suitably substituted halo-benzene with pyrrolidine. The most common starting material for this transformation is 1-chloro-4-(methylsulfonyl)-2-nitrobenzene (CAS: 97-07-4) or its fluoro-analogue, 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene (CAS: 453-72-5).
The key to the success of this reaction lies in the electronic properties of the aromatic ring. The nitro group (-NO₂) at the ortho position and the methylsulfonyl group (-SO₂CH₃) at the para position strongly withdraw electron density from the benzene ring, making the carbon atom attached to the halogen leaving group highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism:
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Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of pyrrolidine, acting as the nucleophile, attacks the carbon atom bearing the halogen. This results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.
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Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻ or F⁻), yielding the final product, 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine.
The overall synthetic transformation is illustrated in the diagram below.
Caption: Synthetic workflow for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine on a laboratory scale.
Materials:
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1-Chloro-4-(methylsulfonyl)-2-nitrobenzene (or 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene)
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Pyrrolidine
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Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
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Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes
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Round-bottom flask
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Magnetic stirrer and stir bar
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Condenser
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Heating mantle with temperature control
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 1-chloro-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq) in anhydrous DMF.
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Addition of Base and Nucleophile: To the stirred solution, add anhydrous potassium carbonate (2.0 eq) followed by the dropwise addition of pyrrolidine (1.2 eq).
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (2 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine as a solid.
Analytical Characterization: A Spectroscopic Profile
As no experimental spectroscopic data for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is readily available in the public domain, this section provides a detailed prediction of its spectral characteristics based on the analysis of its functional groups and data from structurally related compounds.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to provide distinct signals for the aromatic protons and the protons of the pyrrolidine ring and the methylsulfonyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | d | 1H | Ar-H (H-3) |
| ~7.8 - 8.0 | dd | 1H | Ar-H (H-5) |
| ~7.4 - 7.6 | d | 1H | Ar-H (H-6) |
| ~3.4 - 3.6 | t | 4H | -N-CH₂- (Pyrrolidine) |
| ~3.1 - 3.3 | s | 3H | -SO₂-CH₃ |
| ~1.9 - 2.1 | m | 4H | -CH₂-CH₂- (Pyrrolidine) |
Justification: The aromatic protons are expected to appear in the downfield region due to the deshielding effects of the nitro and sulfonyl groups. The proton at the 3-position (ortho to the nitro group) will be the most deshielded. The pyrrolidine protons will appear as multiplets in the aliphatic region, with the protons adjacent to the nitrogen atom being more deshielded. The methyl protons of the sulfonyl group will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show signals corresponding to the aromatic carbons, the pyrrolidine carbons, and the methyl carbon of the sulfonyl group.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | Ar-C (C-2, attached to -NO₂) |
| ~145 - 150 | Ar-C (C-1, attached to pyrrolidine) |
| ~135 - 140 | Ar-C (C-4, attached to -SO₂CH₃) |
| ~125 - 130 | Ar-C (C-5) |
| ~120 - 125 | Ar-C (C-6) |
| ~115 - 120 | Ar-C (C-3) |
| ~50 - 55 | -N-CH₂- (Pyrrolidine) |
| ~45 - 50 | -SO₂-CH₃ |
| ~25 - 30 | -CH₂-CH₂- (Pyrrolidine) |
Justification: The aromatic carbons attached to the electron-withdrawing groups will be the most downfield. The carbons of the pyrrolidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen being more deshielded.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by strong absorption bands corresponding to the nitro and sulfonyl functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1550 - 1500 | Strong | Asymmetric NO₂ Stretch |
| ~1360 - 1330 | Strong | Symmetric NO₂ Stretch |
| ~1320 - 1280 | Strong | Asymmetric SO₂ Stretch |
| ~1160 - 1120 | Strong | Symmetric SO₂ Stretch |
Justification: The asymmetric and symmetric stretching vibrations of the nitro and sulfonyl groups give rise to very strong and characteristic absorption bands in the IR spectrum, making their identification straightforward.
Predicted Mass Spectrometry Data
The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 270 | [M]⁺ (Molecular Ion) |
| 253 | [M - OH]⁺ |
| 191 | [M - SO₂CH₃]⁺ |
| 163 | [M - SO₂CH₃ - NO]⁺ |
| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |
Justification: The molecular ion peak at m/z 270 would confirm the molecular weight of the compound. Fragmentation is likely to involve the loss of the sulfonyl and nitro groups, as well as the cleavage of the bond between the aromatic ring and the pyrrolidine nitrogen, leading to a prominent peak for the pyrrolidinyl cation.
Conclusion and Future Outlook
1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is a synthetically accessible and chemically interesting molecule. The detailed synthetic protocol and predictive spectroscopic data provided in this guide offer a solid foundation for researchers to prepare and characterize this compound. The presence of the nitro group allows for further chemical transformations, such as reduction to an amine, which opens up avenues for the synthesis of a diverse library of derivatives for biological screening. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently incorporate this valuable building block into their synthetic strategies, ultimately accelerating the discovery of new therapeutic agents.
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